molecular formula C10H8BrN B570563 5-Bromonaphthalen-2-amine CAS No. 116400-84-1

5-Bromonaphthalen-2-amine

Cat. No. B570563
M. Wt: 222.085
InChI Key: UYORWLNZLDKCJS-UHFFFAOYSA-N
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Description

5-Bromonaphthalen-2-amine is a chemical compound with the molecular formula C10H8BrN . It is also known as 5-bromonaphthalen-2-amine hydrochloride . The compound is typically available in powder form .


Synthesis Analysis

The synthesis of 5-Bromonaphthalen-2-amine and its derivatives often involves Friedländer-type condensation of aminonaphthalene carbaldehydes with primary or secondary alcohols mediated by urea/KOH . The synthesis can also involve reactions with diketones or β-ketoesters .


Molecular Structure Analysis

The InChI code for 5-Bromonaphthalen-2-amine is 1S/C10H8BrN.ClH/c11-10-3-1-2-7-6-8 (12)4-5-9 (7)10;/h1-6H,12H2;1H . This code provides a specific identifier for the molecular structure of the compound.


Chemical Reactions Analysis

5-Bromonaphthalen-2-amine can participate in various chemical reactions. For instance, it can undergo Friedländer annulation, a reaction that results in the formation of quinoline derivatives . The compound can also be involved in the synthesis of 2-substituted benzothiazoles via a three-component one-pot reaction .


Physical And Chemical Properties Analysis

5-Bromonaphthalen-2-amine has a molecular weight of 258.54 . It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

  • DNA-Binding Fluorophores : Kingsbury et al. (2019) developed a practical synthesis of tricyclic 2-amino-6-bromonaphthalenes, which can be used to modify DANPY, a biocompatible chromophore for staining cellular targets. This highlights its application in membrane staining and DNA-based biophotonics (Kingsbury et al., 2019).

  • Microwave-Assisted Amination : Wang et al. (2003) demonstrated that 1-aminonaphthalenes and 5- and 8-aminoquinolines can be prepared from aryl bromides via Pd-catalyzed aryl amination under microwave conditions, indicating a method for rapid synthesis (Wang et al., 2003).

  • Phosphorescent PET Sensors : Research by Bissell & Silva (1991) showed that bromonaphthalene derivatives with tertiary amine groups exhibit pH-controlled phosphorescence in aqueous solution, suggesting their use in proton monitoring (Bissell & Silva, 1991).

  • Palladium-Catalyzed Selective Amination : Ji et al. (2003) reported the selective amination of polyhalopyridines, including 5-bromo-2-chloropyridine, catalyzed by a palladium-Xantphos complex, indicating its utility in producing aminated pyridines (Ji et al., 2003).

  • Aminocarbonylation of Aromatic Halides : Babjak et al. (2014) identified conditions for a Heck-type carbonylation using iron pentacarbonyl on aromatic halides, including 2-bromonaphthalene, for the aminocarbonylation of these halides with various amines (Babjak et al., 2014).

  • Asymmetric Catalytic Hydrogenolysis : Mercier et al. (2010) explored the asymmetric hydrogenolysis of aryl-halide bonds in fused arene chromium and ruthenium complexes, including 5-bromonaphthalene, demonstrating its potential in enantioselective synthesis (Mercier et al., 2010).

  • Borepins Synthesis : Schickedanz et al. (2017) developed a two-step sequence to create quadruply annulated borepins, using bromonaphthalene derivatives, which have applications in organic electronics (Schickedanz et al., 2017).

  • Palladium-Catalyzed Synthesis of Triarylamines : Riedmüller et al. (2014) described an efficient protocol for the synthesis of sterically congested triarylamines from 1-chloro- or 1-bromonaphthalenes, which are important in the development of hole-transport materials for OLED applications (Riedmüller et al., 2014).

  • Anticancer Activities : Liu et al. (2020) designed and synthesized 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, which showed significant anticancer activities and the ability to inhibit tubulin polymerization (Liu et al., 2020).

Safety And Hazards

The compound is classified under the GHS07 category . It is associated with hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

5-bromonaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYORWLNZLDKCJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40668502
Record name 5-Bromonaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromonaphthalen-2-amine

CAS RN

116400-84-1
Record name 5-Bromonaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
N Lopez - 2011 - core.ac.uk
… The precipitate in the NaHCO3 mixture is collected through suction filtration giving 5-bromonaphthalen-2-amine (3.05 g, 0.0137 mol, 81%, based on recovered starting material). …
Number of citations: 2 core.ac.uk
NA Lopez, CJ Abelt - Journal of Photochemistry and Photobiology A …, 2012 - Elsevier
The syntheses and photophysical properties of 1-(5-methylhexyl)-2,3,7,8-tetrahydro-1H-naphtho[2,1-e]indol-9(6H)-one (7a) and 1-(5-methylhexyl)-2,3,8,9-tetrahydro-1H-naphtho[2,1-e]…
Number of citations: 6 www.sciencedirect.com

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